4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile
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Overview
Description
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via a sulfonyl group, with a benzonitrile group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the quinoxaline and pyrrolidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The pyrrolidine ring is often constructed via cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline or pyrrolidine moieties
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of phosphodiesterase 10A (PDE10A), affecting cyclic nucleotide signaling pathways. This inhibition can lead to various biological effects, including modulation of cellular signaling and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as quinoxaline-2-carboxylates and quinoxaline-2,3-diones, as well as pyrrolidine derivatives like pyrrolidine-2,5-diones .
Uniqueness
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile is unique due to its specific combination of a quinoxaline moiety with a pyrrolidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
IUPAC Name |
4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c20-11-14-5-7-16(8-6-14)27(24,25)23-10-9-15(13-23)26-19-12-21-17-3-1-2-4-18(17)22-19/h1-8,12,15H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGISEOFGUOMZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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